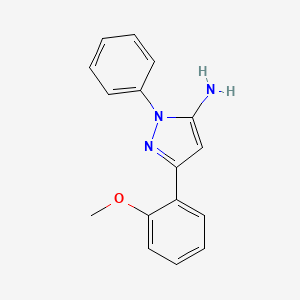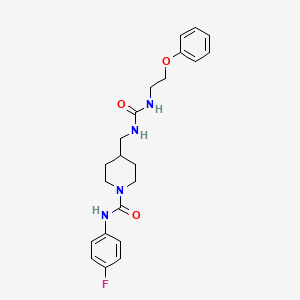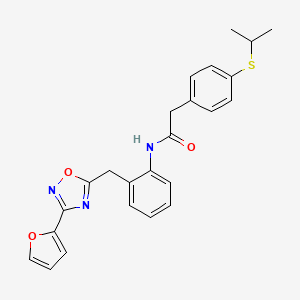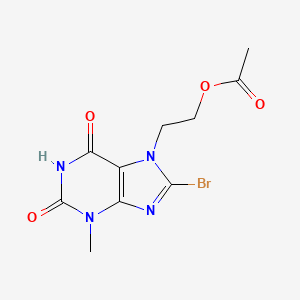
3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse pharmacological activities and have been the subject of extensive research in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, as seen in the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives . The synthesis typically starts with an appropriate substituted phenyl ethanone, followed by a Gewald synthesis technique to form an intermediate, which is then treated with a pyrazole-4-carboxaldehyde to obtain the desired Schiff base . Another example is the synthesis of 1-phenyl-3-p-fluorophenyl-5-p-methoxyphenyl-2-pyrazoline, which involves a series of reactions characterized by elemental analysis and spectroscopic methods .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For instance, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using single crystal X-ray diffraction data . These analyses provide detailed information about the arrangement of atoms, bond lengths, angles, and the overall three-dimensional conformation of the molecules.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including reactions with carboxylic acid chlorides, dimethylformamide diethyl acetal, tetracyanoethylene, and nitrous acid, leading to the formation of different products such as 4-acyl-2-pyrazolin-5-ones, 4-dimethylaminomethylene, 4-dicyanomethylene, and 4-hydroximino derivatives, respectively . The course of these reactions can be studied using NMR spectroscopy to understand the reaction mechanisms and the structure of the reaction products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their thermal stability, solubility, and optical properties, can be studied using techniques like thermogravimetric analysis (TG-DTG), UV-Visible spectroscopy, and polarography . For example, a novel pyrazole derivative was found to be thermally stable up to 190°C . Polarographic studies can reveal the reduction behavior of these compounds in various solvent mixtures and pH ranges, providing insights into their electrochemical properties . Additionally, quantum chemical calculations can predict electronic absorption spectra and thermodynamic properties at different temperatures .
Aplicaciones Científicas De Investigación
Synthetic Methodologies
"3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" and related compounds have been utilized in the development of synthetic methodologies, particularly in the formation of pyrazole derivatives. For example, Bawa et al. (2009) described a reductive amination procedure to produce secondary amines, highlighting the compound's role in synthesizing biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009). Similarly, Kaping et al. (2016) outlined a facile and environmentally benign synthesis of pyrazolo[1,5-a]pyrimidine derivatives under ultrasound irradiation, demonstrating the compound's versatility in generating structures with potential anti-inflammatory and anti-cancer activities (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of "3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" have been investigated for their biological activities. Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells, thereby contributing to the search for new anticancer agents (Hassan, Hafez, & Osman, 2014). Additionally, Zheng et al. (2013) explored the formation of organized assemblies of protonated pyrazole-based ionic salts, indicating potential applications in material sciences and biologically active compounds design (Zheng, Wang, Fan, & Zheng, 2013).
Material Science
The structural versatility of "3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" derivatives offers promising avenues in material science. Aly and El-Mohdy (2015) discussed modifying radiation-induced hydrogels through condensation reactions with various amines, including pyrazole derivatives, to improve their swelling properties and thermal stability, which could be beneficial for medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-methoxyphenyl)-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-20-15-10-6-5-9-13(15)14-11-16(17)19(18-14)12-7-3-2-4-8-12/h2-11H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHGSTFTUFDOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole](/img/structure/B2516648.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2516651.png)


![N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2516654.png)

![3-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2516656.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2516657.png)


![1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2516661.png)

![3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B2516669.png)